Cas no 118306-76-6 (5-(2-Chloroethyl)oxindole)
5-(2-Chloroethyl)oxindole Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indol-2-one,5-(2-chloroethyl)-1,3-dihydro-
- 5-(2-chloroethyl)-1,3-dihydroindol-2-one
- 5-(2-chloroethyl)indolin-2-one
- 5-(2-Chloroethyl)Oxindole
- 2H-Indol
- 5-(2-Chloroethyl)-2,3-dihydroindol-2-one
- 5-(2-chloroethyl)-2-indolinone
- 5-(2-Chloroethyl)-2-indolone
- 5-(2-Chloroethyl)-2-oxindole
- 5-(2-Chloroethyl)-3H-indol-2-one
- ACMC-1BWSW
- AG-D-40594
- SureCN4404868
- 2H-Indol-2-one, 5-(2-chloroethyl)-1,3-dihydro-
- 5-(2-chloroethyl) -oxindole
- 5-Chloroethyl-2-indolinone
- SCHEMBL4404868
- 5-(2-chloroethyl)-oxindole
- FT-0706022
- 5-(2-chloroethyl)-1,3-dihydro-2h-indol-2-one
- HPXJIGZLXHQSGU-UHFFFAOYSA-N
- F18606
- AMY39869
- 5-(2-chloroethyl)-2,3-dihydro-1H-indol-2-one
- 5-Chloroethyl-2-oxindole
- 118306-76-6
- DTXSID60561900
- 5-(2-Chloroethyl)oxindole
-
- MDL: MFCD11847379
- Inchi: 1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13)
- InChI Key: HPXJIGZLXHQSGU-UHFFFAOYSA-N
- SMILES: ClCCC1C=CC2=C(C=1)CC(N2)=O
Computed Properties
- Exact Mass: 195.0452
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
5-(2-Chloroethyl)oxindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C354045-250mg |
5-(2-Chloroethyl)oxindole |
118306-76-6 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C354045-1g |
5-(2-Chloroethyl)oxindole |
118306-76-6 | 1g |
$ 125.00 | 2022-04-01 | ||
| TRC | C354045-5g |
5-(2-Chloroethyl)oxindole |
118306-76-6 | 5g |
$ 515.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | K58788-10g |
5-(2-Chloroethyl)Oxindole |
118306-76-6 | 95% | 10g |
$985 | 2024-05-25 | |
| eNovation Chemicals LLC | K58788-100g |
5-(2-Chloroethyl)Oxindole |
118306-76-6 | 95% | 100g |
$2750 | 2024-05-25 | |
| TRC | C354045-1000mg |
5-(2-Chloroethyl)oxindole |
118306-76-6 | 1g |
$ 155.00 | 2023-04-18 | ||
| TRC | C354045-5000mg |
5-(2-Chloroethyl)oxindole |
118306-76-6 | 5g |
$ 603.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612659-5g |
5-(2-Chloroethyl)indolin-2-one |
118306-76-6 | 98% | 5g |
¥10592.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K58788-100g |
5-(2-Chloroethyl)Oxindole |
118306-76-6 | 95% | 100g |
$2750 | 2025-02-19 | |
| eNovation Chemicals LLC | K58788-10g |
5-(2-Chloroethyl)Oxindole |
118306-76-6 | 95% | 10g |
$985 | 2025-02-19 |
5-(2-Chloroethyl)oxindole Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 5-(2-Chloroethyl)oxindole
Professional Introduction to Compound with CAS No. 118306-76-6 and Product Name: 5-(2-Chloroethyl)oxindole
The compound with the CAS number 118306-76-6 and the product name 5-(2-Chloroethyl)oxindole represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring an oxindole core substituted with a 2-chloroethyl group, has garnered attention due to its structural versatility and potential biological activities. The oxindole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules, while the 2-chloroethyl moiety introduces reactivity that can be exploited for further derivatization and functionalization.
In recent years, there has been a growing interest in oxindole derivatives as pharmacophores, particularly for their role in modulating various biological pathways. The introduction of the 2-chloroethyl group into the oxindole framework enhances its potential as a building block for drug discovery. This modification allows for further chemical transformations, such as nucleophilic substitution reactions, which can be leveraged to introduce additional functional groups or linkages. Such modifications are crucial in designing molecules with tailored properties for therapeutic applications.
One of the most compelling aspects of 5-(2-Chloroethyl)oxindole is its potential as an intermediate in the synthesis of more complex molecules. The oxindole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-chloroethyl group provides a handle for further chemical manipulation, enabling researchers to explore new chemical space and identify novel bioactive compounds. This has led to several studies investigating the derivatives of this compound for their pharmacological potential.
Recent research has highlighted the utility of 5-(2-Chloroethyl)oxindole in developing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have demonstrated its role as a precursor in synthesizing molecules that interact with kinases and other enzymes implicated in cancer progression. The ability to modify the 2-chloroethyl group allows for fine-tuning of binding interactions, which is critical for achieving high selectivity and efficacy. These findings underscore the importance of this compound as a versatile tool in medicinal chemistry.
The synthetic approach to 5-(2-Chloroethyl)oxindole also deserves mention. The synthesis typically involves the reaction of oxindole derivatives with chloroethanol or related reagents under controlled conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yields and regioselectivity. These methods not only enhance the efficiency of producing 5-(2-Chloroethyl)oxindole but also open up possibilities for constructing more complex derivatives with desired properties.
In addition to its synthetic significance, 5-(2-Chloroethyl)oxindole has been explored in preclinical studies for its potential therapeutic applications. Initial studies have shown promising results in models of inflammation and cancer, where it exhibits inhibitory effects on key targets. These findings have prompted further investigation into its mechanism of action and potential clinical utility. The development of such compounds relies heavily on understanding their interactions at the molecular level, which requires sophisticated analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The structural features of 5-(2-Chloroethyl)oxindole make it an attractive candidate for further exploration in drug discovery programs. The oxindole core provides a rigid framework that can be optimized for binding affinity and selectivity, while the 2-chloroethyl group offers opportunities for diversification through chemical modifications. This combination has led to several innovative approaches in designing novel therapeutics. For example, researchers have investigated conjugates of this compound with other bioactive molecules to enhance their delivery or targeting specificity.
As our understanding of biological pathways continues to evolve, so does the demand for innovative molecular tools like 5-(2-Chloroethyl)oxindole. Its versatility makes it a valuable asset in both academic research and industrial drug development pipelines. By leveraging its structural features and reactivity patterns, scientists can design molecules that address unmet medical needs more effectively. This underscores the importance of continued investment in research and development within this field.
The future directions for studying 5-(2-Chloroethyl)oxindole are multifaceted. Further exploration into its derivatives could reveal new biological activities and therapeutic applications. Additionally, advances in computational chemistry and artificial intelligence may accelerate the design process by predicting optimal modifications before experimental validation. Such interdisciplinary approaches are essential for maximizing the potential of this compound class.
In conclusion,5-(2-Chloroethyl)oxindole, with its CAS number 118306-76-6, represents a promising area of research within chemical biology and pharmaceutical science. Its unique structural features and reactivity patterns make it a valuable intermediate for drug discovery efforts aimed at developing novel therapeutics against various diseases. As research progresses,this compound is likely to play an increasingly important role in shaping future treatments.
118306-76-6 (5-(2-Chloroethyl)oxindole) Related Products
- 3484-35-3(5-Methylindolin-2-one)
- 3680-28-2(7-Methylindolin-2-one)
- 59-48-3(Oxindole)
- 729598-50-9(5,7-Dimethylindolin-2-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)